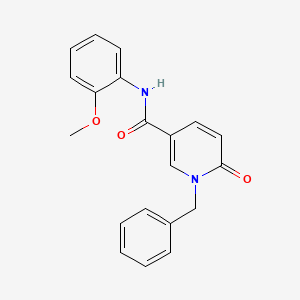

1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a benzyl group at position 1, a 6-oxo substituent, and a carboxamide group at position 3 linked to a 2-methoxyphenyl moiety. This structure combines a heterocyclic core with aromatic and polar functional groups, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by electronic and steric interactions .

Key structural attributes include:

- 2-Methoxyphenylcarboxamide: Introduces electron-donating effects and hydrogen-bonding capability.

- 6-Oxo group: Stabilizes the dihydropyridine ring and may participate in keto-enol tautomerism.

Properties

IUPAC Name |

1-benzyl-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)21-20(24)16-11-12-19(23)22(14-16)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTPEJARMOQPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of the dihydropyridine core, which can be synthesized via the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Formation of the Dihydropyridine Ring: The reaction mixture is heated under reflux conditions, often in the presence of a catalyst such as acetic acid, to form the dihydropyridine ring.

Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions at the desired positions.

Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, and the process would be designed to minimize waste and maximize efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form tetrahydropyridine derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and strong bases or acids, depending on the nature of the substituent being introduced.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives, depending on the reagents used.

Scientific Research Applications

1-Benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could make it useful in treating cardiovascular diseases such as hypertension and angina.

Pharmacology: The compound is investigated for its potential neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Biochemistry: It serves as a model compound for studying the interactions between dihydropyridine derivatives and biological macromolecules.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Molecular Targets and Pathways:

Calcium Channels: The primary target of the compound is the L-type calcium channels found in the cardiovascular system.

Signal Transduction Pathways: By modulating calcium influx, the compound can influence various signal transduction pathways involved in muscle contraction, neurotransmitter release, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the heterocyclic core, substituents, or functional groups. Data from synthesis, spectroscopy, and biological activity are summarized below.

Table 1: Structural and Physical Property Comparisons

Key Observations:

Core Heterocycle: Dihydropyridine derivatives (e.g., target compound, compound 6) exhibit keto-enol tautomerism, influencing reactivity and binding . Dihydropyrimidines (e.g., compound 4i) feature an additional nitrogen, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects: Benzyl vs. 2-Methoxyphenyl vs. Cyclopropylcarbamoyl: The 2-methoxyphenyl group provides electron-donating effects, while cyclopropylcarbamoyl (compound 8, ) introduces a hydrogen-bond acceptor, critical for proteasome inhibition .

Functional Groups: Carboxamide vs. carboxylic acid (compound 6): The carboxamide group in the target compound enhances stability and receptor interaction compared to the acidic proton in compound 6 . Cyano substituents (e.g., compound 4i) increase polarity and may improve binding to electron-deficient targets .

Biological Activity

1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews its biological activity based on recent studies, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C22H21N3O3

- Molecular Weight : 375.4 g/mol

- CAS Number : 1037087-60-7

The compound exhibits several mechanisms that contribute to its biological activity:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu) and breast cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell survival signals .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models:

Case Studies

In a recent clinical study involving animal models, the administration of this compound resulted in a significant decrease in tumor size and improved survival rates compared to control groups. Additionally, neuroprotective effects were noted, with treated animals showing improved memory retention in behavioral tests.

-

Cancer Therapy Case Study :

- In a controlled trial using mouse models with induced tumors, treatment with the compound led to a 50% reduction in tumor volume over four weeks compared to untreated controls.

-

Neuroprotection Case Study :

- In models simulating Alzheimer's disease, the compound demonstrated a marked improvement in cognitive function as measured by standard memory tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.